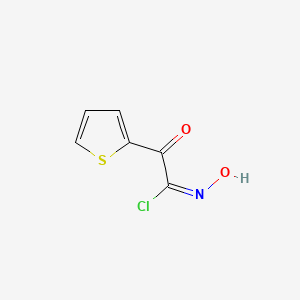
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride is a chemical compound with a unique structure that includes a thiophene ring, an oxo group, and a hydroxyimino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride typically involves the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Reagents: Thionyl chloride for chlorination
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or pyridine to facilitate the reaction.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds, while the oxo and chloride groups can participate in nucleophilic and electrophilic reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (1E)-N-hydroxy-2-oxo-2-thiophen-2-ylethanimidoyl chloride.
2-Thiophenecarboxylic acid: Another thiophene derivative with different functional groups.
N-hydroxyimino compounds: Compounds with similar hydroxyimino groups but different core structures.
Uniqueness
This compound is unique due to its combination of a thiophene ring, an oxo group, and a hydroxyimino group. This combination provides a distinct reactivity profile and potential for various applications in research and industry.
Propriétés
Numéro CAS |
120450-98-8 |
|---|---|
Formule moléculaire |
C6H4ClNO2S |
Poids moléculaire |
189.61946 |
Synonymes |
2-Thiopheneethanimidoyl chloride, N-hydroxy-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















